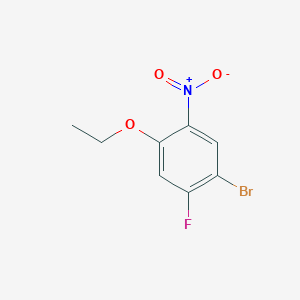
1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C8H7BrFNO3 It features a benzene ring substituted with bromine, ethoxy, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. A common synthetic route includes:
Nitration: Starting with 1-bromo-4-ethoxy-2-fluorobenzene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the bromine atom.
Bromination: Alternatively, starting with 4-ethoxy-2-fluoro-5-nitrobenzene, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the ortho position relative to the ethoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Formation of 1-amino-4-ethoxy-2-fluoro-5-nitrobenzene.
Reduction: Formation of 1-bromo-4-ethoxy-2-fluoro-5-aminobenzene.
Oxidation: Formation of 1-bromo-4-carboxy-2-fluoro-5-nitrobenzene.
Scientific Research Applications
1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, including liquid crystals and polymers with specific electronic properties.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-bromo-4-ethoxy-2-fluoro-5-nitrobenzene depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of electron-withdrawing groups like nitro and fluoro can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
1-Bromo-4-ethoxy-2-fluoro-5-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-Bromo-4-ethoxy-2-fluoro-5-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (ethoxy) groups on the benzene ring allows for versatile reactivity and potential for diverse applications in synthesis and material science.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXRNECOCFGAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















